N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride
Description
N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride is a compound that features an adamantane moiety, which is a polycyclic cage molecule with high symmetry and remarkable properties. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(11-19-4-2-1-3-5-19)18-17-14-7-12-6-13(9-14)10-15(17)8-12;/h12-15,17H,1-11H2,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCZOABUNZTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride typically involves the functionalization of adamantane derivativesThis process often involves the use of carbocation or radical intermediates that exhibit unique stability and reactivity .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often relies on catalytic processes and advanced organic synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other functional groups.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new substituents on the adamantane or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like hydrogen gas, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated adamantane derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in studies involving molecular recognition and binding interactions.
Medicine: Adamantane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety can anchor the compound in lipid bilayers, enhancing its stability and bioavailability. Additionally, the piperidine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties.
2-adamantylmethanesulfonate: Used in organic synthesis.
4-(1-adamantyl)-2-methylthiazole: Explored for its biological activities.
Uniqueness
N-(2-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride is unique due to its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
